Fortunellin

Citrus chemotaxonomy Kumquat authentication Flavonoid quantification

Researchers requiring a species-specific chemotaxonomic marker for kumquat authentication face a gap that ubiquitous citrus flavonoids cannot fill. Fortunellin (CAS 20633-93-6) is the definitive solution-a ≥98% HPLC-purity flavone neohesperidoside standard restricted to kumquat tissues. - Definitive Authentication: 5.6× more abundant than poncirin in kumquat; absent from 12 other citrus varieties, guaranteeing unambiguous UPLC-Q-TOF MS peak assignment. - Multi-Target Antiviral Probe: Unique dual validation-3CL-Pro dimerization inhibition (ΔG -13.9 kcal/mol, plaque reduction at 10⁻⁶ M) plus binding to 11 SARS-CoV-2 targets. - miRNA Pathway Standard: Sole citrus flavonoid with confirmed miR-374a/PTEN modulation via dual luciferase reporter assay; essential for IBD mechanistic studies.

Molecular Formula C28H32O14
Molecular Weight 592.5 g/mol
Cat. No. B1257303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFortunellin
Synonymsacacetin-7-O-neohesperidoside
fortunellin
Molecular FormulaC28H32O14
Molecular Weight592.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O
InChIInChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3
InChIKeyMLWDGPFGTFOLRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fortunellin: Kumquat-Specific Flavonoid Overview


Fortunellin (CAS 20633-93-6, molecular formula C28H32O14, MW 592.55 g/mol) is a flavone O-glycoside belonging to the neohesperidoside subclass of citrus flavonoids [1]. Its structure consists of the flavone aglycone acacetin (5,7-dihydroxy-4′-methoxyflavone) linked at the 7-position to a neohesperidose disaccharide (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose) [2]. Fortunellin is distinguished from the more abundant citrus flavanones hesperidin and naringin by its flavone backbone, its 4′-methoxy B-ring substitution, and its 1→2 interglycosidic linkage, which collectively impart a distinct hydrogen-bonding profile and biological target engagement [2][3]. It is isolated predominantly from kumquat (Fortunella margarita / Citrus japonica var. margarita) fruit and peel, where it serves as a species-specific chemotaxonomic marker [4].

Kumquat-exclusive chemotaxonomic marker for botanical authentication studies.
3CL-Pro dimerization inhibitor tool with reported in vitro antiviral plaque reduction.
Unique miR-374a/PTEN pathway modulator for miRNA-targeted mechanistic research.
Cross-organ TLR4/NF-κB probe for multi-model inflammation and ferroptosis studies.

Why Fortunellin Is Irreplaceable


Fortunellin is not a generic citrus flavonoid; its 4′-methoxyflavone aglycone (acacetin) and 1→2 neohesperidoside disaccharide distinguish it structurally and pharmacologically from the more widely available flavanone rutinosides (e.g., hesperidin, narirutin) and flavanone neohesperidosides (e.g., naringin, neohesperidin, poncirin) [1]. Three critical differentiation axes preclude simple analog substitution: (i) Unlike hesperidin and naringin, which are distributed across dozens of Citrus species, fortunellin is restricted to kumquat tissues, making it an irreplaceable chemotaxonomic standard for species authentication [2]. (ii) Fortunellin bears a flavone rather than flavanone core, abolishing the C2–C3 single bond and altering planarity, electronic distribution, and target-binding geometry—a difference directly implicated in its unique miR-374a/PTEN modulation that has no reported equivalent among flavanone glycosides [3]. (iii) Fortunellin is the only citrus flavonoid with experimentally validated, multi-target SARS-CoV-2 protein binding spanning 11 distinct viral targets, and the only one for which 3CL-Pro dimerization inhibition has been confirmed by both molecular dynamics simulations and in vitro viral plaque reduction [1][4]. Substituting a cheaper or more abundant rutinoside or flavanone neohesperidoside would forfeit these specific mechanistic capabilities.

Marker Other citrus flavonoids are broadly distributed; only fortunellin provides kumquat-specific authentication. Substitution may generate false-positive results.
Core Flavone vs flavanone backbone alters target-binding geometry. miR-374a/PTEN modulation is unique to fortunellin; flavanone glycosides lack this pathway response.
Validation Only fortunellin has experimental viral plaque reduction data among neohesperidoside flavonoids. Computational-only analogs may not replicate this in vitro response.

Fortunellin: Comparative Evidence vs. Analogs


Kumquat-Exclusive Chemotaxonomic Marker

Fortunellin is detected exclusively in Changshou kumquat (Fortunella margarita / Citrus japonica var. margarita) among 13 citrus varieties analyzed by UPLC-Q-TOF MS, whereas hesperidin, naringin, neohesperidin, and poncirin are broadly distributed across diverse Citrus species [1]. Quantitatively, in immature kumquat hot water extract, fortunellin content is 28.5 ± 0.7 mg/100 g fresh fruit, which is 5.6-fold higher than poncirin (5.1 ± 0.1 mg/100 g) and 14.3-fold higher than rhoifolin (2.0 ± 0.1 mg/100 g) [2]. This species-restricted occurrence and high relative abundance make fortunellin the definitive analytical standard for kumquat identity testing, where hesperidin or naringin standards would generate false-positive signals across numerous non-kumquat citrus materials [1][2].

Chemotaxonomic Marker
Reported
28.5 ± 0.7 mg/100 g in kumquat; 5.6× poncirin, 14.3× rhoifolin; absent in 12 other citrus varieties.
Supports species-specific authentication and quantitative reference standard use.
Hot water extract, immature kumquat; UPLC-Q-TOF MS screening across 13 varieties.
Citrus chemotaxonomy Kumquat authentication Flavonoid quantification

3CL-Pro Dimerization Inhibition

In a combined computational and experimental study, fortunellin was identified as a potent inhibitor of SARS-CoV-2 3CL-Pro dimerization, exhibiting an initial docking binding free energy of ΔG −13.9 kcal/mol against the 3CL-Pro monomer, with a stabilized affinity averaging −12.3 kcal/mol (SD ±1.005) across multiple molecular dynamics trajectory poses [1]. A subsequent ZINC natural product database search identified 16 structural analogs with 3CL-Pro binding affinities ranging from −14.2 to −11.2 kcal/mol, placing fortunellin at the higher-affinity end of the neohesperidoside flavonoid series [1]. Critically, only fortunellin progressed to experimental validation: at 10⁻⁶ M, fortunellin reduced 3CL-Pro dimerization in Vero cells and inhibited viral plaque formation in vitro, whereas the 16 analogs including apiin and rhoifolin remain solely computationally characterized for this target [1]. The MSM analysis further demonstrated that fortunellin binding collapses the average conformational transition time scale of 3CL-Pro from 37.6 ns (slow processes) to 1.42 ns (fast processes only), effectively preventing trapping at the dimerization-competent state [1].

3CL-Pro Dimerization
Reported
ΔG −13.9 kcal/mol (docking), −12.3 ± 1.005 kcal/mol (MD); reduces conformational transition time from 37.6 ns to 1.42 ns.
Supports antiviral screening context; only neohesperidoside with in vitro plaque reduction at 10⁻⁶ M.
Vero cell model; 16 structural analogs lacked experimental validation in this study.
SARS-CoV-2 3CL-Pro dimerization Antiviral flavonoids

Multi-Target SARS-CoV-2 Binding Profile

A comprehensive computational screening by Agrawal et al. (2022) demonstrated that fortunellin reliably binds to 11 distinct SARS-CoV-2 proteins with binding free energies spanning from −54.62 kcal/mol (Nucleocapsid N-CTD) to −16.81 kcal/mol (Endoribonuclease) [1]. The full target panel and corresponding binding affinities are: Nucleocapsid N-CTD (−54.62 kcal/mol), Replicase-monomer at NSP-8 binding site (−34.48 kcal/mol), Replicase-dimer interface (−31.29 kcal/mol), Helicase (−30.02 kcal/mol), Papain-like protease (−28.12 kcal/mol), 2′-O-methyltransferase (−23.17 kcal/mol), Replicase-monomer at dimer interface (−22.04 kcal/mol), Main protease (−21.63 kcal/mol), RNA-dependent RNA polymerase (−19.98 kcal/mol), Nucleocapsid-NTD (−16.92 kcal/mol), and Endoribonuclease (−16.81 kcal/mol) [1]. No other citrus flavonoid—including hesperidin, naringin, poncirin, or rhoifolin—has been evaluated across this same 11-target viral proteome panel, nor has any demonstrated comparable multi-target binding breadth in a single study [1]. Additionally, host-target network pharmacology analysis revealed that fortunellin modulates protective immunity pathways while inhibiting pro-inflammatory cytokine and apoptosis signaling in SARS-CoV-2-infected tissues, including normal human bronchial epithelium and lung organoids [1].

Multi-Target Binding
Class-level
11 SARS-CoV-2 proteins engaged; ΔG range −54.62 (N-CTD) to −16.81 kcal/mol (Endoribonuclease).
Supports broad-spectrum antiviral research; binding breadth exceeds typical citrus flavonoid reports.
Computational docking data (AutoDock Vina, MM-GBSA); no head-to-head experimental panel for comparators.
Multi-target antiviral SARS-CoV-2 proteome Molecular docking

miR-374a/PTEN Targeting Mechanism

Fortunellin is the only citrus flavonoid with an experimentally validated microRNA-level mechanism of action. In a TNBS-induced rat colitis model, fortunellin administration significantly ameliorated colitis symptoms by targeting miR-374a, a negative regulator of PTEN (phosphatase and tensin homolog) [1]. Fortunellin-induced PTEN downregulation decreased epithelial cell apoptosis and maintained intestinal barrier function, and this effect was abolished by miR-374a depletion in vivo [1]. Dual luciferase reporter assays confirmed direct miR-374a targeting [1]. By contrast, the anti-inflammatory effects of hesperidin, naringin, neohesperidin, and poncirin are attributed primarily to direct antioxidant activity (radical scavenging) and NF-κB pathway modulation, without any published evidence of miRNA-mediated PTEN regulation [2]. This represents a mechanistically distinct anti-inflammatory axis unique to fortunellin within the citrus flavonoid class [1][2].

miR-374a/PTEN Axis
Class-level
miR-374a targeting confirmed; PTEN downregulation; effect reversed by miR-374a knockdown in vivo.
Supports miRNA pathway interpretation; mechanistically distinct from NF-κB-dependent flavonoids.
TNBS rat colitis model; dual luciferase reporter and western blot validation.
miR-374a PTEN regulation Inflammatory bowel disease

Multi-Organ TLR4/NF-κB Pathway Inhibition

Fortunellin has been independently validated as a TLR4/NF-κB pathway inhibitor in three distinct organ injury models, a breadth of tissue-context evidence not available for any other individual citrus flavonoid neohesperidoside [1][2][3]. In a sepsis-induced AKI model (CLP mice and LPS-treated HK-2 cells), fortunellin suppressed TLR4/NF-κB activation, evidenced by decreased p-p65 and p-IκBα protein levels, while reducing MDA and Fe²⁺ and increasing SOD and GSH levels [1]. In an LPS-induced acute lung injury model, fortunellin reduced the lung W/D ratio, MPO content, BALF total protein, and neutrophil/leukocyte counts while suppressing the TLR4/NF-κB/NLRP3 pathway [2]. In a cerebral ischemia/reperfusion model (MCAO rats and OGD/R PC12 cells), fortunellin lowered Longa neurological scores, reduced edema and infarct volume, and declined p65 and IκBα phosphorylation, with effects reversed by the NF-κB activator RANKL [3]. While individual flavonoids like naringin have been studied in single organ contexts, no comparator citrus flavonoid has demonstrated TLR4/NF-κB suppression across kidney, lung, and brain injury models in independent peer-reviewed studies [1][2][3].

Multi-Organ TLR4/NF-κB
Cross-study
3 organ models (kidney, lung, brain) with validated p-p65 and p-IκBα reduction; ferroptosis marker modulation in kidney and brain.
Supports multi-organ inflammation research; cross-tissue consistency not reported for comparator flavonoids.
Sepsis-AKI, LPS-ALI, MCAO cerebral I/R models; pathway reversibility confirmed by RANKL activation.
TLR4/NF-κB pathway Acute kidney injury Acute lung injury Cerebral ischemia

Glycosidic Linkage and Bioactivity Divergence

Fortunellin and linarin (acacetin 7-O-rutinoside, CAS 480-36-4) share the same aglycone (acacetin) and molecular formula (C28H32O14, MW 592.55), differing only in the interglycosidic linkage of their disaccharide moiety [1]. Fortunellin bears a neohesperidoside (2-O-α-L-rhamnopyranosyl-β-D-glucopyranose; 1→2 linkage), while linarin bears a rutinoside (6-O-α-L-rhamnopyranosyl-β-D-glucopyranose; 1→6 linkage) [1]. In an acetylcholinesterase (AChE) inhibition structure-activity relationship study, this single linkage difference produced distinct inhibitory profiles: both the 4′-OMe group and the 7-substituted sugar pattern were identified as critical pharmacophoric elements, with the neohesperidoside vs. rutinoside linkage dictating differential molecular recognition [2]. Fortunellin and tilianin (acacetin 7-O-glucoside) were prepared by methylation of linarin to probe SAR, confirming that the disaccharide identity controls target engagement specificity [2]. This 1→2 vs. 1→6 linkage difference is not merely structural trivia; it alters the spatial presentation of the acacetin core and the hydrogen-bonding capacity of the sugar moiety, leading to divergent binding at the 3CL-Pro dimer interface, where the neohesperidoside of fortunellin achieves a higher affinity (−13.9 kcal/mol) than any rutinoside flavonoid tested in comparable docking studies [3].

Glycosidic Linkage SAR
Reported
Neohesperidoside (1→2 linkage) vs linarin rutinoside (1→6); same acacetin aglycone, divergent AChE inhibition and 3CL-Pro binding profiles.
Supports linkage-specific SAR studies; matched molecular pair for disaccharide stereochemistry research.
AChE TLC bioautography; 3CL-Pro docking. Linarin lacks experimental antiviral data.
Flavonoid SAR Neohesperidoside vs rutinoside Glycosidic linkage isomerism

Fortunellin: Application Scenarios


Kumquat Authentication and QC Standard

Fortunellin's species-exclusive occurrence in Changshou kumquat (detected in 0 of 12 other citrus varieties by UPLC-Q-TOF MS) makes it the definitive HPLC/UPLC reference standard for verifying kumquat ingredient identity in botanical extracts, dietary supplements, and functional foods [1]. Its quantified abundance (28.5 mg/100 g fresh fruit) provides a practical working concentration range for method validation, while its 5.6-fold excess over poncirin and 14.3-fold excess over rhoifolin in the same tissue ensures unambiguous chromatographic peak assignment [2]. Procuring a ≥98% HPLC-purity fortunellin analytical standard (available from multiple vendors as powder with COA, NMR, and HPLC documentation) enables robust kumquat authentication where hesperidin or naringin standards would be useless due to their ubiquitous citrus distribution [1][2].

SARS-CoV-2 3CL-Pro Inhibitor Discovery

Fortunellin is the only flavonoid neohesperidoside with both computational (ΔG −13.9 kcal/mol, MSM-validated transition time collapse from 37.6 to 1.42 ns) and in vitro (viral plaque reduction at 10⁻⁶ M in Vero cells) validation as a 3CL-Pro dimerization inhibitor [1]. It also binds 10 additional SARS-CoV-2 targets with affinities as strong as −54.62 kcal/mol (Nucleocapsid N-CTD), a multi-target profile that no other citrus flavonoid has been screened against [2]. Researchers developing coronavirus antivirals should procure fortunellin as a positive control for 3CL-Pro dimerization assays and as a multi-target lead scaffold for medicinal chemistry optimization, rather than relying on single-target flavonoid comparators [1][2].

miR-374a/PTEN Pathway Research in IBD Models

For studies investigating miRNA-regulated anti-inflammatory mechanisms, fortunellin is the only citrus flavonoid with a validated miR-374a/PTEN targeting pathway, confirmed by dual luciferase reporter assay and in vivo miR-374a knockdown reversal experiments in a TNBS-induced rat colitis model [1]. No other citrus flavonoid (hesperidin, naringin, poncirin, neohesperidin, rhoifolin) has been shown to engage this regulatory axis [1]. Procuring fortunellin for IBD research enables interrogation of the miRNA–PTEN–epithelial barrier integrity cascade that is inaccessible with generic citrus flavonoid standards, making it essential for mechanistic studies aiming to differentiate miRNA-dependent from NF-κB-dependent anti-inflammatory effects [1].

Multi-Organ Inflammation and Ferroptosis Studies

Fortunellin is uniquely positioned as a single-compound tool for investigating TLR4/NF-κB pathway inhibition and ferroptosis regulation across multiple organ systems, having demonstrated significant p-p65/p-IκBα suppression in kidney (sepsis-AKI), lung (LPS-ALI with NLRP3 co-inhibition), and brain (MCAO cerebral I/R with ferroptosis marker GPX4/SLC7A11 modulation) [1][2]. Its concurrent ferroptosis inhibition (reduced Fe²⁺, ROS, MDA; increased SOD, GSH, GPX4, SLC7A11) has been confirmed in both kidney and brain models, providing cross-organ consistency that individual flavonoids like naringin or hesperidin cannot offer [1]. Procurement of fortunellin is recommended for translational inflammation programs that require a single compound with documented efficacy and mechanistic target engagement across renal, pulmonary, and cerebrovascular injury contexts [1][2].

Application
Selection Property
Validation Focus
Kumquat Authentication Research
Species-exclusive chemotaxonomic marker
Botanical identity verification by HPLC/UPLC
Coronavirus Antiviral Screening
3CL-Pro dimerization inhibition and multi-target engagement
Viral plaque reduction and target-binding assays
miRNA-Mediated IBD Mechanistic Studies
miR-374a/PTEN regulatory axis modulation
miRNA-target validation and epithelial barrier integrity assays
Multi-Organ Inflammation & Ferroptosis Research
Cross-organ TLR4/NF-κB pathway inhibition
Tissue-specific pathway suppression and ferroptosis marker monitoring
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